molecular formula C14H12N4S B1592216 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline CAS No. 2642-62-8

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

Cat. No. B1592216
CAS RN: 2642-62-8
M. Wt: 268.34 g/mol
InChI Key: ZEJGMGVVOLRJKV-UHFFFAOYSA-N
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Description

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, also known as TDA-TD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a molecular switch, which makes it an attractive candidate for use in electronic devices, sensors, and other applications.

Scientific Research Applications

Biological and Pharmacological Activities

Compounds based on 1,3,4-thiadiazole, like 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, have shown a range of biological activities. These include anticancer properties against human cancers, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. Additionally, they exhibit anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. Their molecular targets include enzymes such as carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and c-Src/Abl tyrosine kinase (Matysiak, 2015).

Agricultural Applications

In agriculture, some 1,3,4-thiadiazole derivatives, like 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, have shown potential as herbicides. For example, the reduction potential and herbicidal activity of diquaternary salts of 4,4'-(1,3,4-thiadiazole-2,5-diyl) were reported, highlighting their utility in this sector (Kennedy & Summers, 1981).

Corrosion Inhibition

Research has also explored the use of 1,3,4-thiadiazole derivatives in corrosion inhibition. For instance, the new 2,5-disubstituted 1,3,4-thiadiazoles, including similar compounds to 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, were investigated as corrosion inhibitors for mild steel in acidic environments. Some of these compounds showed good inhibition properties, while others stimulated the corrosion process at low concentrations (Bentiss et al., 2007).

Material Science Applications

In the field of material science, thiadiazole derivatives have found applications in creating efficient deep red phosphorescent OLEDs. For example, 1,2,4-thiadiazole core-based bipolar materials, including structures similar to 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, have been developed as host matrices for phosphorescent emitters. These materials have shown promising results in terms of efficiency and stability (Guo et al., 2018).

Future Directions

: Sigma-Aldrich Product Page : Synthesis and characterization of some new derivatives based on 4,4’-(1,3,4-oxadiazole-2, 5-diyl) dianiline : Thiadiazole-functionalized metal-organic frameworks multifunction … : 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4 … : A thiadiazole-based covalent triazine framework nanosheet for highly …

properties

IUPAC Name

4-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJGMGVVOLRJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230891
Record name 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

CAS RN

2642-62-8
Record name 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2642-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)bis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Selvarasu, P Kannan - Journal of Chemical Sciences, 2015 - Springer
Two series of bent shaped 1,3,4-oxadiazole/thiadiazole heterocyclic ring containing liquid crystalline (LC) compounds were synthesized and characterized by FT-IR, 1 H, 13 C-NMR …
Number of citations: 21 link.springer.com

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